4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile is a heterocyclic compound that features a unique structure combining an oxadiazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile typically involves the reaction of 3,4-diaminofurazan with suitable reagents to form the oxadiazole-pyrazine core. One common method includes the reaction of 3,4-diaminofurazan with oxalic acid under amide condensation conditions . The reaction is typically carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole-pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, uncoupling mitochondrial oxidative phosphorylation without depolarizing the plasma membrane . This action is mediated through its ability to transport protons across the mitochondrial inner membrane, affecting cellular energy metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol: Shares a similar core structure but differs in functional groups.
4H,8H-bis(1,2,5-oxadiazolo)[3,4-b3’,4’-e]Pyrazine: Another compound with a related structure, used in different applications.
Uniqueness
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile is unique due to its specific combination of the oxadiazole and pyrazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H5N5O |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)benzonitrile |
InChI |
InChI=1S/C11H5N5O/c12-5-7-1-3-8(4-2-7)9-6-13-10-11(14-9)16-17-15-10/h1-4,6H |
InChI Key |
HOKWAXNKELQIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.